molecular formula C14H13NO4 B11763383 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone

Cat. No.: B11763383
M. Wt: 259.26 g/mol
InChI Key: SLFWFISNGIDWFU-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone is a synthetic organic compound featuring a benzo[b][1,4]dioxin core substituted with an amino group at the 7-position and a 5-methylfuran-2-yl moiety linked via a methanone bridge.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C14H13NO4/c1-8-2-3-11(19-8)14(16)9-6-12-13(7-10(9)15)18-5-4-17-12/h2-3,6-7H,4-5,15H2,1H3

InChI Key

SLFWFISNGIDWFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=CC3=C(C=C2N)OCCO3

Origin of Product

United States

Preparation Methods

Cyclization of Catechol Derivatives

The benzo[b]dioxin ring is typically synthesized via cyclization of catechol derivatives. For example, 1,2-dihydroxybenzene (catechol) reacts with 1,2-dibromoethane under basic conditions to form 2,3-dihydrobenzo[b][1,dioxin:

Catechol+BrCH2CH2BrNaOH2,3-Dihydrobenzo[b]dioxin+2HBr\text{Catechol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{2,3-Dihydrobenzo[b]dioxin} + 2\text{HBr}

Key Data :

  • Yield : 70–85% under optimized conditions.

  • Solvent : Ethanol/water mixtures.

  • Temperature : Reflux (78°C).

Nitration for Amino Group Introduction

To introduce the amino group at position 7, nitration followed by reduction is employed. Direct nitration of 2,3-dihydrobenzo[b]dioxin with nitric acid/sulfuric acid yields 7-nitro-2,3-dihydrobenzo[b]dioxin , which is reduced to the amine using hydrogen gas and palladium on carbon:

2,3-Dihydrobenzo[b]dioxinHNO3/H2SO47-Nitro derivativeH2/Pd-C7-Amino derivative\text{2,3-Dihydrobenzo[b]dioxin} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{7-Nitro derivative} \xrightarrow{\text{H}2/\text{Pd-C}} \text{7-Amino derivative}

Optimization Notes :

  • Nitration regioselectivity : Controlled by steric and electronic factors, favoring para-substitution relative to the dioxane oxygen.

  • Reduction conditions : 30 psi H₂, 10% Pd/C in ethanol, 90% yield.

Ketone Formation via Acylation

Friedel-Crafts Acylation

The methanone group is installed using Friedel-Crafts acylation. 7-Amino-2,3-dihydrobenzo[b]dioxin-6-carbonyl chloride reacts with 5-methylfuran-2-yl lithium in anhydrous tetrahydrofuran (THF):

7-Amino-6-carbonyl chloride+5-Methylfuran-2-yl lithiumTHF, -78°CTarget compound+LiCl\text{7-Amino-6-carbonyl chloride} + \text{5-Methylfuran-2-yl lithium} \xrightarrow{\text{THF, -78°C}} \text{Target compound} + \text{LiCl}

Challenges :

  • Amino group protection : The free amine may react with the acyl chloride, necessitating protection (e.g., as an acetamide) prior to acylation.

  • Solvent choice : THF ensures compatibility with organolithium reagents.

Yield : 55–60% after deprotection and purification.

Claisen-Schmidt Condensation

An alternative method involves condensation of 7-amino-2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with 5-methylfuran-2-ylacetone under basic conditions:

Aldehyde+Acetone derivativeNaOH, EtOHTarget compound+H2O\text{Aldehyde} + \text{Acetone derivative} \xrightarrow{\text{NaOH, EtOH}} \text{Target compound} + \text{H}_2\text{O}

Conditions :

  • Base : 10% NaOH in ethanol.

  • Temperature : Room temperature, 24 hours.

  • Yield : 65% after recrystallization.

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

For advanced functionalization, a boronic acid derivative of the furan can be coupled to a brominated benzo[b]dioxin intermediate. However, this method requires a pre-formed ketone or boronate ester:

6-Bromo-7-amino derivative+5-Methylfuran-2-ylboronic acidPd(PPh3)4,Na2CO3Target compound\text{6-Bromo-7-amino derivative} + \text{5-Methylfuran-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound}

Limitations :

  • Low efficiency due to steric hindrance from the dioxane ring.

  • Requires anhydrous conditions and inert atmosphere.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32 (s, 1H, Ar-H), 6.85 (d, J = 8.3 Hz, 1H, Ar-H), 6.45 (s, 1H, furan-H), 4.29 (m, 4H, dioxane-CH₂), 2.45 (s, 3H, CH₃).

  • LC-MS : m/z 298.1 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Catalyst recycling : Pd/C from reduction steps is recovered via filtration.

  • Solvent recovery : Ethanol and THF are distilled and reused.

Hazard Mitigation

  • Nitro intermediates : Handle with explosion-proof equipment.

  • Acyl chlorides : Use scrubbers to neutralize HCl vapors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the methanone group can yield alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and synthesis pathways.

Compound Name Substituents Molecular Weight LogP Key Functional Groups Synthesis Yield References
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone 7-Amino, 5-methylfuran-2-yl Calculated: ~275.3 Estimated: ~2.5 Amino, furan, methanone N/A N/A
(4-Amino-2-(methylthio)thiazol-5-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone 7-Nitro, 4-amino-thiazolyl 354.0 N/A Nitro, thiazole, methylthio 51%
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone Phenyl 255.27 N/A Phenyl, methanone N/A
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone 2-Bromophenyl 334.17 N/A Bromophenyl, methanone N/A
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-chlorophenyl)methanone 4-Chlorophenyl 289.71 3.15 Chlorophenyl, methanone N/A
1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone Acetyl 193.20 N/A Acetyl, amino N/A

Structural and Functional Comparisons

Core Modifications: The target compound and its analogs share the benzo[b][1,4]dioxin scaffold but differ in substituents. The 5-methylfuran-2-yl group introduces a heterocyclic ring with a methyl substituent, likely increasing lipophilicity relative to phenyl derivatives (). Furan’s oxygen atom may participate in dipole interactions or hydrogen bonding, contrasting with the purely hydrophobic phenyl or halogenated aryl groups.

Physicochemical Properties :

  • Molecular Weight : The target compound (~275.3) is intermediate between phenyl (255.27) and bromophenyl (334.17) analogs.
  • LogP : The 4-chlorophenyl analog has a LogP of 3.15 , while the target’s 5-methylfuran may lower LogP (~2.5) due to furan’s polarity, though the methyl group counterbalances this effect.

Synthesis and Yield: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, compound 13i () was prepared using a bromo ethanone intermediate with a 51% yield. The target compound likely follows a similar pathway, substituting furan-derived reagents.

Biological Implications: The amino group in the target compound may enhance interactions with enzymatic targets (e.g., hydrogen bonding with kinases), whereas nitro or halogenated aryl groups () could prioritize steric or electronic effects. The methylfuran moiety’s electron-rich nature may improve binding affinity compared to phenyl rings, which rely on hydrophobic interactions.

Q & A

Q. How can crystallographic data be validated against computational predictions?

  • Methodology :
  • SHELXL Refinement : Compare experimental bond lengths/angles with DFT-optimized geometries.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) to explain packing motifs .

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